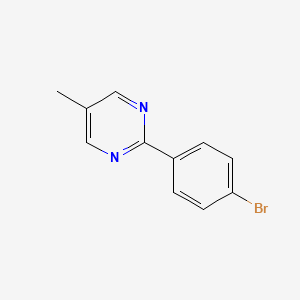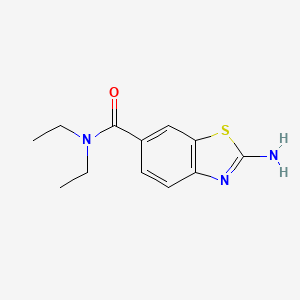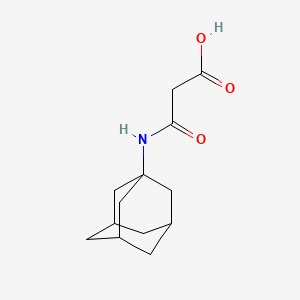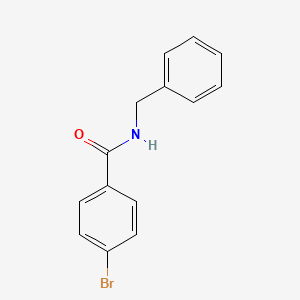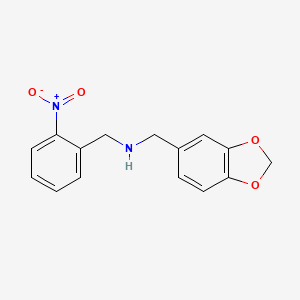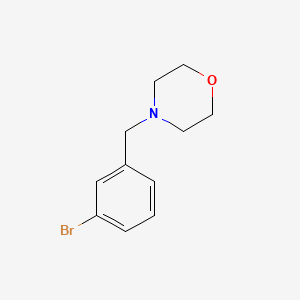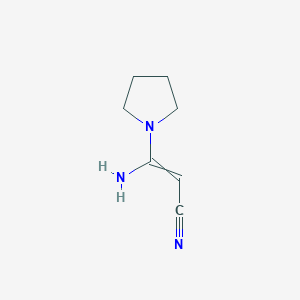
Acide 2-aminothiazole-4-carboxylique
Vue d'ensemble
Description
2-Aminothiazole-4-carboxylic acid is a heterocyclic compound containing both sulfur and nitrogen atoms within its structure. This compound is known for its significant role in medicinal chemistry due to its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The presence of the thiazole ring in its structure makes it a valuable scaffold in drug development.
Applications De Recherche Scientifique
2-Aminothiazole-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Due to its antimicrobial and anticancer properties, it is explored as a potential therapeutic agent.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals
Mécanisme D'action
Target of Action
2-Aminothiazole-4-carboxylic acid (ATC) has been identified as a promising scaffold in medicinal chemistry and drug discovery research . It has been found to exhibit potent and selective inhibitory activity against a wide range of human cancerous cell lines such as breast, leukemia, lung, colon, CNS, melanoma, ovarian, renal, and prostate . ATC derivatives have also shown significant antibacterial potential towards gram-positive Staphylococcus epidermidis and gram-negative Pseudomonas aeruginosa .
Mode of Action
ATC acts as a broad-spectrum inhibitor by mimicking the anchor pharmacophore features of carbapenem hydrolysate binding . This interaction with its targets leads to changes that inhibit the growth of cancerous cells and bacteria .
Biochemical Pathways
It is known that atc is an intermediate in the industrial synthesis of l-cysteine, an amino acid . It is also a biomarker for cyanide poisoning, as it results from the condensation of cysteine and cyanide .
Pharmacokinetics
In a murine sepsis model, atc exhibited favorable synergistic efficacy with meropenem, along with acceptable pharmacokinetics and safety profiles .
Result of Action
The molecular and cellular effects of ATC’s action include the inhibition of cancerous cell growth and bacterial proliferation . In addition, ATC has been found to be a potential cyanide intoxication marker .
Action Environment
The action, efficacy, and stability of ATC can be influenced by various environmental factors. For instance, ATC is stable under normal conditions but can decompose under heat and humid conditions . Furthermore, its solubility in water, alcohols, and ketones, but insolubility in nonpolar solvents, may affect its distribution and action in the body .
Analyse Biochimique
Biochemical Properties
2-Aminothiazole-4-carboxylic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit metallo-beta-lactamases, enzymes that confer antibiotic resistance to bacteria . This inhibition occurs through the binding of 2-Aminothiazole-4-carboxylic acid to the active site of the enzyme, preventing it from hydrolyzing beta-lactam antibiotics. Additionally, this compound interacts with proteins involved in cell signaling pathways, modulating their function and affecting cellular responses .
Cellular Effects
2-Aminothiazole-4-carboxylic acid exerts various effects on different types of cells and cellular processes. In cancer cells, it has been observed to inhibit cell proliferation and induce apoptosis, thereby reducing tumor growth . This compound also affects cell signaling pathways, such as the mitogen-activated protein kinase pathway, which plays a role in cell growth and differentiation . Furthermore, 2-Aminothiazole-4-carboxylic acid influences gene expression by modulating the activity of transcription factors, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis .
Molecular Mechanism
The molecular mechanism of action of 2-Aminothiazole-4-carboxylic acid involves several key interactions at the molecular level. It binds to the active sites of enzymes, such as metallo-beta-lactamases, inhibiting their activity and preventing the hydrolysis of beta-lactam antibiotics . Additionally, this compound can activate or inhibit various signaling pathways by interacting with proteins involved in these pathways . For example, it can inhibit the activity of kinases, enzymes that phosphorylate proteins and regulate their function, leading to changes in cell signaling and gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Aminothiazole-4-carboxylic acid can change over time. This compound is relatively stable under normal conditions but can degrade when exposed to heat and moisture . Long-term studies have shown that prolonged exposure to 2-Aminothiazole-4-carboxylic acid can lead to changes in cellular function, including alterations in cell proliferation and apoptosis . These effects are likely due to the compound’s ability to modulate gene expression and cell signaling pathways over time .
Dosage Effects in Animal Models
The effects of 2-Aminothiazole-4-carboxylic acid vary with different dosages in animal models. At low doses, it has been shown to have therapeutic effects, such as reducing tumor growth and inhibiting bacterial infections . At high doses, this compound can exhibit toxic effects, including liver and kidney damage . These adverse effects are likely due to the compound’s ability to disrupt cellular processes and induce oxidative stress at high concentrations .
Metabolic Pathways
2-Aminothiazole-4-carboxylic acid is involved in several metabolic pathways. It is metabolized by enzymes in the liver, where it undergoes various chemical transformations . These metabolic reactions can produce active metabolites that contribute to the compound’s biological effects . Additionally, 2-Aminothiazole-4-carboxylic acid can influence metabolic flux by modulating the activity of enzymes involved in key metabolic pathways . For example, it can inhibit the activity of enzymes involved in the synthesis of nucleotides, affecting DNA replication and cell proliferation .
Transport and Distribution
Within cells and tissues, 2-Aminothiazole-4-carboxylic acid is transported and distributed through various mechanisms. It can be taken up by cells via specific transporters or passively diffuse across cell membranes . Once inside the cell, this compound can bind to proteins and other biomolecules, influencing its localization and accumulation . For instance, it can bind to transport proteins that facilitate its movement within the cell and target it to specific cellular compartments .
Subcellular Localization
The subcellular localization of 2-Aminothiazole-4-carboxylic acid can affect its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it can be localized to the nucleus, where it can interact with transcription factors and influence gene expression . Additionally, 2-Aminothiazole-4-carboxylic acid can be targeted to the mitochondria, where it can affect cellular metabolism and energy production .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-aminothiazole-4-carboxylic acid typically involves the reaction of thiourea with α-haloketones or α-haloesters. One common method includes the reaction of thiourea with ethyl 2-bromoacetate in ethanol, followed by hydrolysis to yield the desired product . The reaction conditions often require refluxing the mixture for several hours to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of 2-aminothiazole-4-carboxylic acid may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature and solvent choice, can significantly improve the scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
2-Aminothiazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, alcohols, aldehydes, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Aminothiazole: Lacks the carboxylic acid group but shares the thiazole ring structure.
2-Aminothiazoline-4-carboxylic acid: Similar structure but with a thiazoline ring instead of a thiazole ring.
2-Chlorothiazole-4-carboxylic acid: Contains a chlorine atom instead of an amino group.
Uniqueness
2-Aminothiazole-4-carboxylic acid is unique due to the presence of both an amino group and a carboxylic acid group on the thiazole ring. This dual functionality allows for a wide range of chemical modifications and biological activities, making it a versatile compound in various fields of research .
Propriétés
IUPAC Name |
2-amino-1,3-thiazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N2O2S/c5-4-6-2(1-9-4)3(7)8/h1H,(H2,5,6)(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCLDUALXSYSMFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(S1)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90363550 | |
| Record name | 2-Aminothiazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90363550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40283-41-8 | |
| Record name | 2-Aminothiazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90363550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Aminothiazole-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 2-aminothiazole-4-carboxylic acid interact with MBLs and what are the downstream effects?
A1: AtCs exert their inhibitory effect by mimicking the binding mode of carbapenem hydrolysates within the active site of MBLs []. This competitive binding prevents the MBLs from hydrolyzing β-lactam antibiotics, like Meropenem, thereby restoring their efficacy against MBL-producing bacteria []. This interaction has been structurally confirmed through crystallographic analysis with B1, B2, and B3 MBLs [].
Q2: What is the structure-activity relationship (SAR) observed for 2-aminothiazole-4-carboxylic acid derivatives as MBL inhibitors?
A2: While the provided research primarily focuses on the core 2-aminothiazole-4-carboxylic acid structure, it highlights that modifications to this scaffold can lead to variations in potency against different MBL subtypes (B1, B2, B3) []. Further research exploring specific modifications and their impact on activity and selectivity is needed.
Q3: What is the in vivo efficacy of 2-aminothiazole-4-carboxylic acid against MBL-producing bacteria?
A3: In a murine sepsis model, AtCs demonstrated a synergistic effect when administered alongside Meropenem []. This combination therapy effectively combated infections caused by MBL-producing bacteria, showcasing the potential of AtCs to restore the efficacy of existing antibiotics [].
Q4: What are the next steps in the research and development of 2-aminothiazole-4-carboxylic acid as a potential therapeutic?
A5: Further research should focus on optimizing the AtC scaffold to improve its potency, spectrum of activity, and pharmacokinetic properties []. Investigating potential toxicity, resistance mechanisms, and long-term effects will be crucial for translating AtCs into clinically viable MBL inhibitors. This includes conducting more comprehensive preclinical studies and, eventually, human clinical trials.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

